Benzene, (1-butylhexyl)-
Overview
Description
“Benzene, (1-butylhexyl)-” is a chemical compound with the formula C16H26 . It is also known by other names such as Decane, 5-phenyl-; (5-Decyl)benzene; (1-Butylhexyl)benzene .
Molecular Structure Analysis
The molecular structure of “Benzene, (1-butylhexyl)-” consists of a benzene ring attached to a butylhexyl chain . The benzene ring is a hexagonal, planar ring of carbons with alternating single and double bonds .Physical and Chemical Properties Analysis
“Benzene, (1-butylhexyl)-” is a nonpolar molecule and is usually a colorless liquid . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it produces a sooty flame .Scientific Research Applications
Radical Intermediates in Thermal Decomposition : The study of the thermolysis mechanism of certain compounds in solutions, such as benzene, is pivotal. It contributes to the understanding of the formation of volatile and non-volatile products, which is crucial for the development of new materials and processes (Sugihara et al., 1992).
Catalysis in Organic Synthesis : Benzene plays a role in gold(I)-catalyzed intermolecular hydroalkoxylation of allenes, leading to the synthesis of various organic compounds. This process is vital in the creation of pharmaceuticals and complex organic molecules (Zhang & Widenhoefer, 2008).
Ionic Hybrid Solid Catalysts : Benzene is used in the preparation of novel heteropolyanion-based ionic hybrids, which are important in catalyzing reactions like hydroxylation. These advancements are significant in green chemistry and industrial processes (Leng et al., 2011).
Advancements in Homogeneous Catalysis : Benzene-based compounds contribute to the development of advanced catalyst systems, improving activity and widening the range of feedstocks for industrial processes. This is crucial for practical applications in the chemical industry (Dong et al., 2017).
Oxidation and Deprotection in Organic Chemistry : The role of benzene derivatives in oxidation reactions and deprotection methods in organic synthesis is significant, contributing to the development of new synthetic pathways and methodologies (Ochiai et al., 1996).
Polymerization Reactions : Benzene and its derivatives are used in phase transfer Pd(0) catalyzed polymerization reactions, which are important for the production of polymers with specific properties and applications in materials science (Pugh & Percec, 1990).
Ionic Liquids for ‘Clean’ Liquid-Liquid Extraction : Benzene derivatives are utilized in room temperature ionic liquids, offering a novel and environmentally friendly approach to liquid-liquid extraction processes, a key aspect in the purification of chemicals (Huddleston et al., 1998).
Properties
IUPAC Name |
decan-5-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBABYRHNVZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874873 | |
Record name | BENZENE, (1-BUTYLHEXYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-11-5 | |
Record name | Benzene, (1-butylhexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-BUTYLHEXYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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